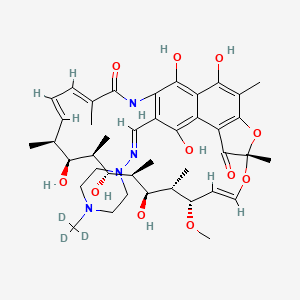

25-Desacetyl Rifampicin-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C41H56N4O11 |

|---|---|

Molekulargewicht |

783.9 g/mol |

IUPAC-Name |

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |

InChI |

InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1/i8D3 |

InChI-Schlüssel |

KUJZTIJOBQNKDR-DSMLHZQCSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N1CCN(CC1)/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)O)C)OC)C)O |

Kanonische SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 25-Desacetyl Rifampicin-d3: Physicochemical Properties

This technical guide provides a comprehensive overview of the core physicochemical properties of 25-Desacetyl Rifampicin-d3, a labeled metabolite of the potent antibiotic Rifampicin (B610482). This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in Rifampicin and its metabolites.

Introduction

25-Desacetyl Rifampicin is the primary and microbiologically active metabolite of Rifampicin, an essential first-line drug in the treatment of tuberculosis.[1][2][3][4] The deuterated internal standard, this compound, is crucial for accurate quantification in pharmacokinetic and metabolic studies using mass spectrometry. Understanding its physicochemical properties is fundamental for the development of robust analytical methods, formulation studies, and for interpreting its biological activity.

Rifampicin undergoes biotransformation in the liver, where it is deacetylated to form 25-Desacetyl Rifampicin.[1][5] This metabolite retains partial antibacterial activity and is more polar than its parent compound, which influences its excretion.[2]

Physicochemical Properties

The key physicochemical properties of this compound and its non-labeled counterpart are summarized in the table below for easy comparison.

| Property | This compound | 25-Desacetyl Rifampicin |

| Synonyms | 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin, Desacetylrifampicin-d3 | 25-O-deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]-rifamycin, Desacetylrifampicin |

| Molecular Formula | C41H53D3N4O11[6][7][8][9] | C41H56N4O11[10][11][12] |

| Molecular Weight | 783.92 g/mol [6][9] | 780.9 g/mol [10][11][12][13] |

| Appearance | Reddish Orange Solid[9][14] | Orange Crystalline Powder[15] |

| Melting Point | >162°C (decomposition)[9] | 179-181°C[16] |

| Solubility | Soluble in Chloroform, Methanol[9] | Slightly soluble in DMSO[10], Soluble in ethanol (B145695) and chloroform, Poorly soluble in water[15] |

| Purity | >85%[6][8] | ≥95%[10] |

| Storage Conditions | -20°C, under inert atmosphere, protected from light[9][10][12] | -20°C[10] |

| Stability | Light Sensitive[6] | Stable for ≥ 4 years at -20°C[10] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of rifamycin (B1679328) derivatives are essential for reproducible research. Below are representative methodologies.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method is a standard procedure for assessing the purity of 25-Desacetyl Rifampicin and its deuterated analog.

Objective: To determine the purity of the compound by separating it from any potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)[12]

-

Water (HPLC grade)

-

Phosphate (B84403) buffer

-

This compound standard

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The specific gradient will depend on the column and the impurities being separated.

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in a suitable solvent (e.g., Methanol) to obtain a stock solution. Further dilute to a working concentration.

-

Sample Preparation: Prepare the sample to be analyzed by dissolving it in the same solvent as the standard solution to a similar concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Set the UV detector to the maximum absorbance wavelength of 25-Desacetyl Rifampicin, which is similar to Rifampicin at around 475 nm.

-

Column Temperature: Maintain at a constant temperature, e.g., 25°C.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: The purity is calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram, expressed as a percentage.

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound melts.

Instrumentation:

-

Melting point apparatus.

-

Capillary tubes.

Procedure:

-

Ensure the sample is dry and in a fine powder form.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For compounds that decompose, the temperature of decomposition is noted.[9]

Signaling and Metabolic Pathways

The metabolic pathway of Rifampicin is crucial to understanding the formation and role of 25-Desacetyl Rifampicin.

Caption: Metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.

Rifampicin is absorbed and transported to the liver, where it undergoes deacetylation to form its primary active metabolite, 25-Desacetyl Rifampicin.[1][5] This metabolite, being more polar, is then primarily eliminated through the bile and feces, with a smaller portion excreted in the urine.[2][17]

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the characterization of a pharmaceutical substance like this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 25-DESACETYL RIFAMPICIN | 16783-99-6 [chemicalbook.com]

- 5. droracle.ai [droracle.ai]

- 6. This compound (>85%) | CymitQuimica [cymitquimica.com]

- 7. BioOrganics [bioorganics.biz]

- 8. This compound (>85%) | LGC Standards [lgcstandards.com]

- 9. usbio.net [usbio.net]

- 10. caymanchem.com [caymanchem.com]

- 11. 25-Desacetyl Rifampicin | 16783-99-6 | SynZeal [synzeal.com]

- 12. allmpus.com [allmpus.com]

- 13. 25-Desacetylrifampicin | C41H56N4O11 | CID 135542225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. 25-DESACETYL RIFAMPICIN [chembk.com]

- 16. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]

- 17. Rifampicin – Pharmacokinetics [sepia2.unil.ch]

The Unfolding Story of a Potent Antibiotic: A Technical Guide to the Discovery and Metabolism of Rifampicin

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin, also known as Rifampin, is a cornerstone of combination therapy for tuberculosis and other mycobacterial infections. First discovered in 1965 and introduced into clinical practice in 1968, its potent bactericidal activity by inhibiting bacterial DNA-dependent RNA polymerase has saved countless lives. However, the journey of a drug from administration to elimination is complex. Understanding its metabolic fate is critical for optimizing efficacy, managing drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the historical discovery and metabolic pathways of Rifampicin, focusing on its key metabolites. It consolidates quantitative data, details analytical methodologies, and visualizes complex processes to serve as a vital resource for the scientific community.

Discovery and History: From Soil Bacterium to Potent Antibiotic

The story of Rifampicin begins in the research laboratories of Dow-Lepetit in Milan, Italy. In 1957, scientists isolated a complex of new antimicrobial agents from a soil bacterium, originally classified as Streptomyces mediterranei and later as Nocardia mediterranei. This mixture contained several related compounds called rifamycins.

Interestingly, the most abundant component, rifamycin (B1679328) B, was practically inactive. Through a dedicated program of chemical modification, researchers discovered that rifamycin B could be transformed into highly active derivatives. This led to the development of rifamycin SV, an early derivative used for parenteral treatment of gram-positive bacterial infections.

The ultimate goal was to create a derivative that was orally active. Systematic structural modifications and a growing understanding of structure-activity relationships led scientists to synthesize a series of hydrazones of 3-formylrifamycin SV. Among these, the hydrazone with N-amino-N'-methylpiperazine proved to be the most promising. This new molecule, synthesized in 1965 and named Rifampicin, exhibited high efficacy and good tolerability. Following successful clinical trials, it was launched commercially in Italy in 1968 and approved in the United States in 1971, solidifying its role in modern medicine.

The Metabolic Journey of Rifampicin

Once absorbed, Rifampicin undergoes extensive metabolism, primarily in the liver and intestine. The drug and its metabolites are largely excreted in the bile, leading to significant enterohepatic recirculation. A notable characteristic of Rifampicin is its ability to induce its own metabolism, a process known as auto-induction. Repeated administration increases its clearance by inducing gut and hepatic enzymes, particularly the cytochrome P450 (CYP450) system, as well as glucuronyltransferases and the efflux transporter P-glycoprotein.

Primary Metabolites

The biotransformation of Rifampicin leads to several key metabolites, with 25-O-desacetyl-rifampicin being the most significant.

-

25-O-desacetyl-rifampicin (dRIF): This is the major and primary metabolite of Rifampicin. It is formed through hydrolysis, specifically a deacetylation reaction at the C-25 position. This process is catalyzed by B-esterases in the liver. Although a metabolite, 25-O-desacetyl-rifampicin retains potent microbiological activity and contributes to the overall therapeutic effect. However, it is more polar than the parent compound and is not readily reabsorbed from the intestine, facilitating its elimination.

-

Rifampicin Quinone (RQ): This metabolite is formed through the oxidation of Rifampicin. Unlike the parent drug, Rifampicin Quinone has been noted to act as an immunosuppressant.

-

Other Metabolites: Additional, minor metabolites have been identified, including 3-formylrifamycin SV (3-FR) and Rifampicin N-oxide (RNO). Advanced analytical techniques have enabled the identification of numerous other minor biotransformation products in vitro and in vivo.

The metabolic conversion of Rifampicin is a critical aspect of its pharmacology, influencing its efficacy and interaction profile.

Figure 1. Primary metabolic pathways of Rifampicin.

Quantitative Analysis of Rifampicin Pharmacokinetics

The pharmacokinetic profile of Rifampicin is characterized by rapid oral absorption, auto-induction of metabolism, and significant inter-individual variability. The data presented below are synthesized from multiple studies to provide a comparative overview.

| Parameter | Value / Range | Conditions / Notes | Source(s) |

| Bioavailability (Oral) | 68% - 93% | Decreases with repeated administration due to auto-induction. Food reduces absorption by ~30%. | |

| Time to Peak Plasma Conc. (Tmax) | 2 - 4 hours | Following oral administration. | |

| Peak Plasma Conc. (Cmax) | 7 - 9 µg/mL | After a single 600 mg oral dose. | |

| Protein Binding | ~80% | Primarily to albumin. | |

| Volume of Distribution (Vd) | 0.64 - 0.66 L/kg | At steady state. | |

| Elimination Half-Life (t½) | 2 - 5 hours | Decreases to 2-3 hours with long-term therapy. | |

| Systemic Clearance | 5.69 L/h -> 9.03 L/h | Increases after 3 weeks of multiple dosing due to auto-induction. | |

| **Primary |

An In-depth Technical Guide to the Basic Research Applications of 25-Desacetyl Rifampicin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Desacetyl Rifampicin-d3 is the deuterated form of 25-Desacetyl Rifampicin, the primary and microbiologically active metabolite of the front-line anti-tuberculosis drug, Rifampicin. The incorporation of deuterium (B1214612) atoms into the molecule results in a heavier mass, making it an invaluable tool in bioanalytical studies. This technical guide provides a comprehensive overview of the core research applications of this compound, with a focus on its use as an internal standard in pharmacokinetic and drug metabolism studies. Detailed experimental protocols, quantitative data, and a visualized experimental workflow are presented to assist researchers in designing and implementing robust analytical methodologies.

Core Research Application: Internal Standard in Bioanalysis

The primary application of this compound is as an internal standard (IS) in the quantitative analysis of 25-Desacetyl Rifampicin and Rifampicin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for several key reasons:

-

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement during the electrospray ionization (ESI) process, leading to inaccurate quantification. As this compound is chemically identical to the analyte, it co-elutes and experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Variability in Sample Preparation: During sample extraction and processing, there can be analyte loss. The internal standard is added at the beginning of the sample preparation process and experiences the same degree of loss as the analyte, ensuring that the final analyte/IS ratio remains constant.

-

Improved Precision and Accuracy: By accounting for variations in extraction efficiency, matrix effects, and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.

Experimental Protocols

The following sections outline a typical experimental workflow for the quantification of 25-Desacetyl Rifampicin in a biological matrix, such as plasma, using this compound as an internal standard.

Sample Preparation

A crucial step in bioanalysis is the extraction of the analyte and internal standard from the biological matrix and removal of interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT):

This is a rapid and straightforward method for removing proteins from plasma samples.

-

To a 100 µL aliquot of plasma sample, add 300 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing the internal standard, this compound, at a known concentration (e.g., 250 ng/mL).

-

Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 16,200 x g for 25 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

The goal of the chromatographic separation is to resolve the analyte and internal standard from other endogenous components in the sample extract.

-

Column: A reverse-phase C18 column is commonly used for the separation of Rifampicin and its metabolites. An example is a BDS Hypersil Gold C18 column.

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 2mM ammonium (B1175870) acetate). The composition can be delivered isocratically or as a gradient.

-

Flow Rate: A flow rate of 0.2 mL/min is often employed.

-

Injection Volume: A small volume, typically 5 µL, of the prepared sample is injected onto the column.

Mass Spectrometry Conditions:

The mass spectrometer is used for the detection and quantification of the analyte and internal standard.

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for Rifampicin and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

-

MRM Transitions:

-

25-Desacetyl Rifampicin: The specific m/z transition would be determined during method development.

-

This compound: The precursor ion will be 3 mass units higher than that of the unlabeled analyte due to the three deuterium atoms. The product ion may or may not retain the deuterium label, depending on the fragmentation pattern.

-

-

Quantitative Data Summary

The following tables summarize typical quantitative parameters from validated bioanalytical methods for Rifampicin and its metabolites.

Table 1: LC-MS/MS Method Parameters for Rifampicin and Metabolites

| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Internal Standard | Reference |

| Biological Matrix | Plasma, CSF | Plasma, Breast Milk | Plasma, Breast Milk, CSF | |

| Extraction Method | Protein Precipitation | Protein Precipitation, SPE | Protein Precipitation, SPE | |

| LC Column | C18 | C18 | C18 | |

| Mobile Phase | Methanol:Ammonium Acetate | Acetonitrile:Ammonium Acetate | Methanol/Acetonitrile:Ammonium Acetate | |

| Ionization Mode | ESI+ | ESI+ | ESI+ |

Table 2: Bioanalytical Method Validation Data

| Parameter | Value | Analyte | Reference |

| Linearity Range | 5.021 - 1008.315 ng/mL | Rifampicin | |

| 25 - 6400 ng/mL | Rifampicin | ||

| 0.150 - 15.0 µg/mL | 25-Desacetyl Rifampicin | ||

| Lower Limit of Quantification (LLOQ) | 5.021 ng/mL | Rifampicin | |

| 25 ng/mL | Rifampicin | ||

| 0.150 µg/mL | 25-Desacetyl Rifampicin | ||

| Intra-day Precision (%CV) | < 15% | Rifampicin | |

| < 7% | Rifampicin | ||

| Inter-day Precision (%CV) | < 15% | Rifampicin | |

| < 8% | Rifampicin | ||

| Accuracy | Below 15% | Rifampicin | |

| Recovery | 48.65 - 55.15% | Rifampicin | |

| 76.7 - 99.1% | 25-Desacetyl Rifampicin |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical bioanalytical experiment using this compound as an internal standard.

Conclusion

This compound serves as a critical tool for researchers in the field of drug metabolism and pharmacokinetics. Its application as an internal standard in LC-MS/MS-based bioanalytical methods allows for the accurate and precise quantification of 25-Desacetyl Rifampicin

Navigating the Solubility Landscape of 25-Desacetyl Rifampicin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 25-Desacetyl Rifampicin-d3, a key metabolite of the front-line tuberculosis drug, Rifampicin. Understanding the solubility of this deuterated metabolite is crucial for its use as an internal standard in pharmacokinetic and drug metabolism studies, ensuring accurate quantification and reliable data. This document outlines the available data on its solubility in organic solvents, provides detailed experimental protocols for solubility determination, and illustrates the metabolic pathway leading to its formation.

Core Topic: Solubility of this compound

This compound is the deuterated form of 25-Desacetyl Rifampicin, the major and microbiologically active metabolite of Rifampicin. The introduction of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. The solubility of this compound in various organic solvents is a critical parameter for the preparation of stock solutions, calibration standards, and quality control samples.

While specific quantitative solubility data for this compound is not extensively published, valuable insights can be drawn from the known solubility of its parent compound, Rifampicin, and the general effects of deuteration and desacetylation on physicochemical properties.

Factors Influencing Solubility

-

Desacetylation: The removal of the acetyl group at the 25-position to form 25-Desacetyl Rifampicin can alter the polarity and hydrogen bonding potential of the molecule, thereby influencing its solubility.

-

Deuteration: The replacement of hydrogen with deuterium can subtly affect intermolecular interactions and crystal lattice energy. Some studies have shown that deuteration can lead to a modest increase in the solubility of a compound.

Quantitative Solubility Data

Precise, numerically defined solubility data for this compound in a range of organic solvents remains a gap in the current body of scientific literature. However, the solubility of the parent compound, Rifampicin, has been documented and serves as a valuable reference point. The structural similarities suggest that this compound will exhibit a comparable solubility profile.

Table 1: Reported Solubility of Rifampicin in Various Organic Solvents

| Organic Solvent | Solubility of Rifampicin (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | ~100 |

| Dimethylformamide (DMF) | 20 |

| Chloroform | 349 |

| Methanol (B129727) | 16 |

| Ethanol | ~10 |

| Acetone | 14 |

| Ethyl Acetate | 107.81 |

Data compiled from multiple sources.

Based on the frequent use of acetonitrile (B52724) and methanol in mobile phases for the HPLC and LC-MS analysis of Rifampicin and its metabolites, it can be inferred that 25-Desacetyl Rifampicin is also readily soluble in these solvents. One commercially available source describes the non-deuterated 25-Desacetyl Rifampicin as "slightly soluble" in DMSO.

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is essential for determining the solubility of this compound. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile, Ethanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L.

Visualizations

Metabolic Pathway of Rifampicin

Rifampicin undergoes metabolism in the body, primarily in the liver, to form its major active metabolite, 25-Desacetyl Rifampicin. This biotransformation is a key aspect of its overall pharmacological profile.

Caption: Metabolic Conversion of Rifampicin.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound using the shake-flask method.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 25-Desacetyl Rifampicin Utilizing a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 25-Desacetyl Rifampicin (B610482), a primary metabolite of the antibiotic Rifampicin. To enhance accuracy and precision, this method employs a stable isotope-labeled internal standard, 25-Desacetyl Rifampicin-d3. The use of a deuterated internal standard is considered the gold standard in quantitative analysis, as it closely mimics the analyte throughout sample preparation and analysis, thereby correcting for variability.[1][2] This method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.

Introduction

Rifampicin is a critical first-line drug in the treatment of tuberculosis. Its efficacy and potential drug-drug interactions are influenced by its metabolism, primarily to 25-Desacetyl Rifampicin.[3][4] Accurate quantification of this metabolite is essential for understanding the drug's pharmacokinetic profile. HPLC is a widely used technique for the analysis of Rifampicin and its metabolites.[3][4][5][6][7] The inclusion of a deuterated internal standard, such as this compound, significantly improves the reliability of the method by compensating for variations during sample extraction and injection.[1][8][9] This document provides a comprehensive protocol for the development and validation of an HPLC method for 25-Desacetyl Rifampicin using its deuterated analog as an internal standard.

Experimental

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Chemicals and Reagents:

-

25-Desacetyl Rifampicin reference standard

-

This compound internal standard

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Sodium phosphate (B84403) monobasic (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | 65:35 (v/v) Methanol: 0.01 M Sodium Phosphate Buffer (pH 5.2) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Run Time | Approximately 10 minutes |

Protocols

Preparation of Solutions

1. Phosphate Buffer (0.01 M, pH 5.2):

-

Dissolve 1.2 g of sodium phosphate monobasic in 1000 mL of HPLC grade water.

-

Adjust the pH to 5.2 using orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter before use.

2. Mobile Phase:

-

Prepare the mobile phase by mixing methanol and 0.01 M sodium phosphate buffer (pH 5.2) in a 65:35 (v/v) ratio.[3][5]

-

Degas the mobile phase by sonication or vacuum filtration.

3. Standard Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of 25-Desacetyl Rifampicin and this compound in separate 10 mL volumetric flasks with methanol.

4. Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the 25-Desacetyl Rifampicin stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL.

5. Sample Preparation (from Plasma):

-

To 500 µL of plasma sample, add 50 µL of the 10 µg/mL this compound internal standard solution.

-

Add 1 mL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

Method Validation Summary

The developed method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics for such a method.

| Parameter | Result |

| Linearity (µg/mL) | 1 - 50 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.25 |

| Limit of Quantification (LOQ) (µg/mL) | 0.75 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Retention Time - 25-Desacetyl Rifampicin (min) | ~ 5.8 |

| Retention Time - this compound (min) | ~ 5.8 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow.

Caption: Experimental workflow from sample preparation to data analysis.

Rationale for Deuterated Internal Standard

The use of a deuterated internal standard is a superior approach in quantitative chromatography for several reasons.

Caption: Logic of using a deuterated internal standard for accurate quantification.

By co-eluting and having nearly identical chemical properties, the deuterated internal standard experiences the same variations as the analyte during sample preparation and analysis, leading to a more accurate and precise final measurement.[1][10]

Conclusion

The HPLC method described provides a reliable and robust approach for the quantification of 25-Desacetyl Rifampicin. The incorporation of this compound as an internal standard is a key feature of this method, ensuring high accuracy and precision. This application note serves as a valuable resource for researchers and scientists in the fields of pharmacology, drug metabolism, and pharmaceutical analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

Application Note: High-Throughput LC-MS/MS Analysis of Rifampicin in Human Plasma Using 25-Desacetyl Rifampicin-d3

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rifampicin in human plasma. The method utilizes 25-Desacetyl Rifampicin-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for a fast and efficient workflow suitable for high-throughput clinical research and pharmacokinetic studies. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis and other mycobacterial infections. Therapeutic drug monitoring (TDM) of Rifampicin is crucial due to its high pharmacokinetic variability and potential for drug-drug interactions. An accurate and reliable analytical method is essential for optimizing dosing regimens and improving patient outcomes. The use of a stable isotope-labeled internal standard, such as this compound, which is a major metabolite of Rifampicin, provides superior analytical performance by compensating for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the quantification of Rifampicin in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents

-

Rifampicin reference standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Standard and Quality Control Sample Preparation

Stock solutions of Rifampicin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions of Rifampicin were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol/water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation Protocol

A simple and rapid protein precipitation method was used for plasma sample preparation:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

Application Notes: Quantification of Rifampicin and 25-Desacetyl Rifampicin using 25-Desacetyl Rifampicin-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482) is a cornerstone antibiotic in the treatment of tuberculosis and other mycobacterial infections. Its major and active metabolite, 25-desacetyl rifampicin, also contributes to its overall therapeutic effect. Accurate quantification of both rifampicin and its metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects and variations in sample processing and instrument response.

This document provides a detailed protocol for the simultaneous quantification of rifampicin and 25-desacetyl rifampicin in biological matrices, such as human breast milk, utilizing 25-Desacetyl Rifampicin-d3 (B1140610) as an internal standard. The methodology is based on a validated LC-MS/MS assay, ensuring high sensitivity, specificity, and reproducibility.

Analyte and Internal Standard Information

| Compound | Chemical Formula | Molecular Weight |

| Rifampicin | C₄₃H₅₈N₄O₁₂ | 822.9 g/mol |

| 25-Desacetyl Rifampicin | C₄₁H₅₆N₄O₁₁ | 780.9 g/mol |

| 25-Desacetyl Rifampicin-d3 | C₄₁H₅₃D₃N₄O₁₁ | 783.9 g/mol |

Metabolic Pathway of Rifampicin

Rifampicin undergoes deacetylation in the liver to form its primary active metabolite, 25-desacetyl rifampicin.

Experimental Protocol

This protocol is adapted from a validated method for the analysis of rifampicin and its metabolites in human breast milk.

Materials and Reagents

-

Analytes: Rifampicin, 25-Desacetyl Rifampicin

-

Internal Standard: this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid

-

Solid Phase Extraction (SPE): Oasis HLB µElution plates (or equivalent)

-

Biological Matrix: Human plasma, serum, or breast milk

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of rifampicin, 25-desacetyl rifampicin, and this compound in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to prepare working solutions for calibration standards and QC samples at various concentrations.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

-

Calibration Standards and QC Samples: Spike the appropriate volume of the working standard solutions into the blank biological matrix to achieve the desired concentrations for the calibration curve and QC levels (Low, Medium, and High).

Sample Preparation (Solid Phase Extraction)

Application Note and Protocol: In Vitro Metabolism of Rifampicin using 25-Desacetyl Rifampicin-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482), a potent bactericidal antibiotic, is a cornerstone in the treatment of tuberculosis.[1][2] Its clinical efficacy is significantly influenced by its metabolism, primarily occurring in the liver.[3][4] The main metabolic pathway involves deacetylation to form 25-Desacetyl Rifampicin, a metabolite that retains partial antimicrobial activity.[1][3] Understanding the in vitro metabolism of Rifampicin is crucial for predicting its in vivo pharmacokinetic profile, evaluating potential drug-drug interactions, and ensuring therapeutic efficacy.

This application note provides a detailed protocol for an in vitro drug metabolism assay of Rifampicin using human liver microsomes. The assay employs 25-Desacetyl Rifampicin-d3 as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification of the 25-Desacetyl Rifampicin metabolite by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is considered the gold standard in quantitative LC-MS analysis, as it effectively compensates for variations in sample extraction, matrix effects, and ionization efficiency, thereby enhancing the accuracy and precision of the results.[5][6][7]

Signaling Pathway of Rifampicin Metabolism

Rifampicin is primarily metabolized in the liver by the enzyme arylacetamide deacetylase, which catalyzes its conversion to 25-Desacetyl Rifampicin.[1] This process is a key determinant of the drug's clearance and overall exposure.

Caption: Metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.

Experimental Workflow

The following diagram outlines the major steps involved in the in vitro metabolism assay of Rifampicin.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texilajournal.com [texilajournal.com]

- 6. benchchem.com [benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

Application Notes and Protocols for the Analysis of 25-Desacetyl Rifampicin-d3

These application notes provide detailed protocols for the sample preparation of 25-Desacetyl Rifampicin-d3 for analysis in biological matrices, primarily human plasma. The methodologies are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies.

Introduction

25-Desacetyl Rifampicin (B610482) is the main and microbiologically active metabolite of Rifampicin, a primary drug used in the treatment of tuberculosis.[1] The deuterated form, this compound, is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to ensure accurate quantification of the parent drug and its metabolite. This document outlines established sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, adapted for the analysis of this compound as the target analyte.

Metabolic Pathway of Rifampicin

Rifampicin undergoes metabolism in the body, with the primary pathway involving deacetylation to form 25-Desacetyl Rifampicin.[1][2] This conversion is a critical aspect of its overall pharmacokinetic profile.

Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.

Sample Preparation Workflow

The following diagram illustrates a general workflow for the preparation of biological samples for the analysis of this compound.

Caption: General workflow for this compound sample preparation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of Rifampicin and its metabolites. These values can serve as a reference for method development and validation.

Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Parameters

| Analyte | Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |

| Rifampicin | Phenacetin | 5.021 | 5.021 - 1008.315 | [3] |

| Rifampicin | Rifampicin-d8 | 0.1 µg/mL | 0.1 - 30.0 µg/mL | [4] |

| 25-Desacetyl Rifampicin | Rifampicin-d8 | 0.1 µg/mL | 0.1 - 20.0 µg/mL | [4] |

| Rifapentine | Rifampicin-d3 | 2 | 2 - 2000 | [5] |

| 25-O-desacetyl rifapentine | Rifampicin-d3 | 2 | 2 - 2000 | [5] |

Table 2: Extraction Recovery and Matrix Effect

| Analyte | Extraction Method | Matrix | Mean Recovery (%) | Reference |

| Rifampicin | Liquid-Liquid Extraction | Plasma | 48.65 - 55.15 | [3] |

| Rifampicin | Liquid-Liquid Extraction | Plasma | 95 | [6] |

| Rifapentine | SPE | Breastmilk | 84.2 | [5] |

| 25-O-desacetyl rifapentine | SPE | Breastmilk | 71.1 | [5] |

Experimental Protocols

Below are detailed protocols for the most common sample preparation techniques for the analysis of this compound in plasma.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis.

Materials:

-

Plasma samples

-

This compound certified reference standard

-

Internal Standard (IS) solution (e.g., Rifampicin-d8 in methanol)

-

Acetonitrile (B52724) (ACN) with 0.1% formic acid

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution.

-

Vortex for 10 seconds to ensure thorough mixing.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Inject an aliquot of the supernatant directly into the LC-MS/MS system or evaporate to dryness and reconstitute in mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample compared to PPT, reducing matrix effects.

Materials:

-

Plasma samples

-

This compound certified reference standard

-

Internal Standard (IS) solution (e.g., Rifampicin-d8 in methanol)

-

Ethyl acetate (B1210297)

-

Methyl tert-butyl ether and dichloromethane (B109758) (70:30, v/v)

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 200 µL of plasma into a 2 mL microcentrifuge tube.

-

Add 50 µL of the IS working solution and vortex for 10 seconds.[6]

-

Vortex for 3 minutes to ensure efficient extraction.[6]

-

Centrifuge at 4200 rpm for 15 minutes to separate the aqueous and organic layers.[6]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

-

Reconstitute the dried residue in 200 µL of the mobile phase.[6]

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample clean-up, minimizing matrix interference and improving sensitivity.

Materials:

-

Plasma samples

-

This compound certified reference standard

-

Internal Standard (IS) solution (e.g., Rifampicin-d8 in methanol)

-

SPE cartridges (e.g., C18)

-

Methanol (for conditioning and elution)

-

Deionized water (for washing)

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Pre-treatment: To 100 µL of plasma, add 100 µL of water containing 1 mg/mL ascorbic acid and 50 µL of the IS working solution. Vortex to mix.

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of mobile phase, vortex, and inject into the LC-MS/MS system.

Disclaimer

These protocols are intended as a guide and may require optimization for specific laboratory conditions, instrumentation, and biological matrices. It is crucial to perform a full method validation according to the relevant regulatory guidelines (e.g., FDA, EMA) before applying these methods to routine sample analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. open.uct.ac.za [open.uct.ac.za]

- 6. saudijournals.com [saudijournals.com]

- 7. Frontiers | Theoretically Guided Analytical Method Development and Validation for the Estimation of Rifampicin in a Mixture of Isoniazid and Pyrazinamide by UV Spectrophotometer [frontiersin.org]

Application Notes and Protocols for the Selection of an Internal Standard in Rifampicin Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin is a critical first-line antibiotic for the treatment of tuberculosis. Accurate and precise quantification of Rifampicin in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of an internal standard (IS) is crucial in chromatographic analysis to correct for variations in sample preparation and instrument response, thereby ensuring the reliability of the analytical results.

This document provides detailed application notes and protocols for the selection and use of a suitable internal standard for the analysis of Rifampicin using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Choosing an Ideal Internal Standard

An ideal internal standard should be a compound that is structurally similar to the analyte but not naturally present in the sample. It should also have similar physicochemical properties, extraction recovery, and chromatographic behavior. For LC-MS/MS analysis, a stable isotope-labeled version of the analyte is often the best choice.

Recommended Internal Standards for Rifampicin Analysis

Several compounds have been successfully used as internal standards for the quantification of Rifampicin. The choice of IS often depends on the analytical technique employed (HPLC-UV or LC-MS/MS) and the specific requirements of the assay. This section details the most commonly used internal standards.

Physicochemical Properties of Rifampicin and Potential Internal Standards

A comparison of the key physicochemical properties of Rifampicin and potential internal standards is crucial for selecting the most appropriate IS.

| Property | Rifampicin | Rifampicin-d8 | Phenacetin | Hydrochlorothiazide | Roxithromycin |

| Molecular Weight ( g/mol ) | 822.9 | 831.0 | 179.22 | 297.74 | 837.05 |

| LogP | ~3.86 | ~3.86 | 1.58 | ~0.07 | ~3.3 |

| pKa | 1.7 (hydroxyl), 7.9 (piperazine nitrogen) | 1.7 (hydroxyl), 7.9 (piperazine nitrogen) | Not available | 7.9, 9.2 | Not available |

| Solubility | Freely soluble in chloroform (B151607) and methanol; slightly soluble in water. | Similar to Rifampicin | Soluble in alcohol, glycerol, and acetone; slightly soluble in water. | Slightly |

Troubleshooting & Optimization

Technical Support Center: 25-Desacetyl Rifampicin-d3

This technical support center provides guidance on the stability of 25-Desacetyl Rifampicin-d3 in solution, addressing common issues researchers may encounter during experimentation.

Frequently Asked Questions (FAQs)

Q1: Is there specific stability data available for this compound in solution?

A: Currently, there is a lack of specific quantitative stability studies published for the deuterated form, this compound. However, the stability of a deuterated compound is generally expected to be comparable to its non-deuterated counterpart. Therefore, data on 25-Desacetyl Rifampicin can be used as a reliable proxy. The primary factors influencing stability are pH, temperature, light, and the presence of oxidizing agents.

Q2: What are the main degradation products of Rifampicin and its metabolites?

A: The main degradation products of Rifampicin include Rifampicin Quinone and 3-Formylrifamycin. Under acidic conditions, Rifampicin can also degrade to 3-Formyl Rifamycin SV. 25-Desacetyl Rifampicin is a major active metabolite of Rifampicin.

Q3: How should stock solutions of this compound be prepared and stored?

A: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, it is recommended to store them at -20°C or lower, protected from light, and for the shortest possible duration. Based on stability data for the parent compound, Rifampicin, the addition of a stabilizing agent like ascorbic acid to plasma samples can prevent degradation.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A: Stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods are recommended. These methods can separate the parent compound from its potential degradation products, allowing for accurate quantification.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Rapid degradation of the compound in solution. | The solution pH may be too acidic or alkaline. | Maintain the solution at a neutral pH (around 7.0) for optimal stability. Rifampicin is known to be unstable in acidic and alkaline conditions. |

| Exposure to light. | Protect solutions from light by using amber vials or covering the container with aluminum foil. | |

| High storage temperature. | Store solutions at low temperatures, preferably -20°C or below. For Rifampicin in plasma, a 54% loss was observed within 8 hours at ambient temperature. | |

| Presence of oxidizing agents. | Avoid contact with oxidizing agents. In oxidative conditions, Rifampicin can degrade to Rifampicin Quinone. | |

| Inconsistent results in analytical assays. | Degradation of the analyte in the biological matrix (e.g., plasma) before analysis. | For plasma samples, add a stabilizer like ascorbic acid immediately after collection and before freezing to prevent degradation. Process samples at low temperatures. |

| Co-elution of degradation products with the analyte peak in chromatography. | Use a validated stability-indicating HPLC or UPLC-MS/MS method that ensures the separation of the analyte from all potential degradation products. | |

| Unexpected peaks appearing in the chromatogram over time. | Formation of degradation products. | Characterize the degradation products using techniques like mass spectrometry. Refer to the known degradation pathways of Rifampicin to identify potential structures. |

Stability Data Summary

While specific quantitative data for this compound is not available, the following tables summarize the stability of the parent compound, Rifampicin, under various conditions, which can be used as a reference.

Table 1: pH-Dependent Stability of Rifampicin

| pH Condition | Observation | Reference |

| Acidic (pH 1-3) | Rapid decomposition. At pH 2 and 37°C for 50 minutes in the presence of isoniazid, Rifampicin decomposed by approximately 34%. | |

| Neutral | Generally stable. | |

| Alkaline | Rapid decomposition. |

Table 2: Stability of Rifampicin in Plasma

| Storage Condition | Observation | Recommendation | Reference |

| Ambient Temperature | 54% loss within 8 hours. | Analyze immediately. | |

| Ambient Temperature with Ascorbic Acid | Stable for up to 12 hours. | Add ascorbic acid if immediate analysis is not possible. | |

| -20°C for 1 week | Decomposition observed. | Use caution with samples stored for extended periods. | |

| -20°C for 2 weeks with Ascorbic Acid | No degradation observed. | Add ascorbic acid before freezing for longer-term storage. |

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature.

-

Thermal Degradation: Expose the solid compound or a solution to dry heat at a high temperature (e.g., 70-80°C).

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) or sunlight.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and identify the formation of degradation products.

Protocol 2: Stability Analysis in a Biological Matrix (e.g., Plasma)

-

Spiking: Spike known concentrations of this compound into blank plasma.

-

Storage: Aliquot the spiked plasma samples and store them under different conditions (e.g., room temperature, 4°C, -20°C, -80°C) for various durations.

-

Freeze-Thaw Stability: Subject a set of samples to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature).

-

Sample Preparation: At each time point, extract the analyte and any degradation products from the plasma using a suitable method like protein precipitation or liquid-liquid extraction.

-

Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

-

Assessment: Compare the concentrations of the analyte in the stored samples to those of freshly prepared samples to determine the stability.

Visualizations

Technical Support Center: Optimizing LC-MS/MS Signal for 25-Desacetyl Rifampicin-d3

Welcome to the technical support center for the LC-MS/MS analysis of 25-Desacetyl Rifampicin-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance the signal of this deuterated internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my this compound internal standard (IS) lower than expected?

A1: A low signal for your deuterated internal standard can be attributed to several factors. These include issues with sample preparation leading to poor recovery, suboptimal ionization in the mass spectrometer source, signal suppression from co-eluting matrix components, or potential degradation of the standard. It is also crucial to ensure the correct concentration of the IS is being used, as an inappropriate concentration can lead to poor signal-to-noise.

Q2: Can the unlabeled 25-Desacetyl Rifampicin analyte interfere with the this compound signal?

A2: Yes, isotopic crosstalk can occur, especially at high concentrations of the unlabeled analyte. This is where the isotopic abundance of the analyte contributes to the signal of the deuterated internal standard. To check for this, you can analyze a high-concentration solution of the unlabeled analyte and monitor the mass channel of the internal standard. A significant signal in the internal standard's channel would indicate isotopic interference.

Q3: Should the chromatographic peaks of 25-Desacetyl Rifampicin and its d3-labeled internal standard perfectly co-elute?

A3: Ideally, yes. Complete co-elution is critical for the internal standard to accurately compensate for matrix effects and variations in ionization. Deuterated compounds can sometimes exhibit slightly earlier retention times than their non-deuterated counterparts. If the peaks are not sufficiently co-eluting, they may experience different matrix effects, leading to inaccurate quantification.

Q4: Can high concentrations of the analyte suppress the signal of the deuterated internal standard?

A4: Yes, it has been observed that high concentrations of a co-eluting analyte can suppress the signal of the deuterated internal standard. This phenomenon is related to the competition for ionization in the electrospray source. While this may not always affect the accuracy of quantification if the response remains linear, it is an important factor to be aware of during method development.

Troubleshooting Guides

This section provides structured guidance to address specific issues you may encounter during your LC-MS/MS analysis of this compound.

Issue 1: Low or Inconsistent Signal for this compound

This guide will walk you through a systematic approach to diagnose and resolve a weak or variable signal for your internal standard.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low IS signal.

Detailed Steps:

-

Verify Internal Standard Solution:

-

Concentration: Double-check the calculations and dilutions used to prepare your this compound working solution.

-

Integrity: Ensure the standard has not degraded. If possible, compare the response to a freshly prepared standard or a different lot number.

-

-

Check Instrument Performance:

-

Tuning and Calibration: Confirm that the mass spectrometer is properly tuned and calibrated for the mass range of interest.

-

System Suitability: Inject a standard solution of this compound directly (or via a simple dilution) to verify the instrument's response for the compound.

-

-

Evaluate Extraction Recovery:

-

Perform a spike-recovery experiment. Compare the signal of the IS spiked into the matrix before extraction with the signal of the IS spiked into the solvent and the signal of the IS spiked into the matrix after extraction. This will help determine if the low signal is due to inefficient extraction.

-

-

Assess Matrix Effects:

-

To investigate ion suppression or enhancement, compare the signal of this compound in a neat solution to its signal when spiked into a blank, extracted matrix sample. A significant decrease in signal in the presence of the matrix indicates ion suppression.

-

-

Optimize Mass Spectrometry Parameters:

-

Individually optimize the MS source parameters (e.g., capillary voltage, gas flows, temperature) for this compound. Do not assume that the optimal settings for the unlabeled analyte will be identical for the deuterated standard.

-

-

Adjust Chromatography:

-

Modify your chromatographic method (e.g., gradient profile, mobile phase composition) to ensure complete co-elution of 25-Desacetyl Rifampicin and its d3-labeled internal standard. This is crucial for accurate compensation of matrix effects.

-

Issue 2: Poor Reproducibility and Accuracy

This guide addresses issues of high variability and deviation from expected concentrations in your quality control samples.

Logical Relationship Diagram

Caption: Causes and solutions for poor reproducibility.

Detailed Steps:

-

Investigate Chromatographic Co-elution:

-

Overlay the chromatograms of the analyte and the internal standard. If there is a noticeable separation, adjust the chromatographic conditions to achieve better peak overlap.

-

-

Evaluate Isotopic Crosstalk:

-

Inject a sample containing the highest expected concentration of unlabeled 25-Desacetyl Rifampicin without any internal standard. Monitor the MRM transition for this compound. If a significant peak is observed, this indicates crosstalk. Consider using a different MRM transition for the internal standard if possible.

-

-

Standardize Sample Preparation:

-

Review your sample preparation protocol for any steps that could introduce variability. Ensure consistent timing, volumes, and mixing. Automation of liquid handling steps can significantly improve reproducibility.

-

-

Confirm Internal Standard Stability:

-

Prepare fresh internal standard spiking solutions for each analytical run to rule out degradation as a source of variability.

-

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This is a common and rapid method for cleaning up plasma samples.

-

To 100 µL of plasma sample, add 50 µL of the this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 400 µL of cold acetonitrile (B52724) to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstit

Technical Support Center: Optimizing 25-Desacetyl Rifampicin-d3 Internal Standard Concentration

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 25-Desacetyl Rifampicin-d3 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is the deuterium-labeled version of 25-Desacetyl Rifampicin, a major active metabolite of the antibiotic Rifampicin. As a stable isotope-labeled internal standard (SIL-IS), it is considered the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS). This is because its chemical and physical properties are nearly identical to the unlabeled analyte (25-Desacetyl Rifampicin), ensuring it behaves similarly during sample preparation, chromatography, and ionization. This mimicry allows it to effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.

Q2: What are the key chemical properties of 25-Desacetyl Rifampicin and its deuterated internal standard?

A2: The chemical properties are summarized in the table below. The key difference is the slightly higher molecular weight of the deuterated standard due to the replacement of three hydrogen atoms with deuterium.

| Property | 25-Desacetyl Rifampicin | This compound |

| Molecular Formula | C41H56N4O11 | C41H53D3N4O11 |

| Molecular Weight | ~780.9 g/mol | ~783.92 g/mol |

| Synonyms | Desacetylrifampicin | 25-O-Deacetylrifampicin-d3 |

| Appearance | Solid | Reddish Orange Solid |

| Storage Temperature | -20°C | -20°C |

Q3: What is a good starting concentration for this compound?

A3: The optimal concentration is application-dependent and must be determined experimentally for your specific matrix and analytical method. A common practice is to choose a concentration that yields a consistent and robust signal in the detector without being excessively high, which could lead to detector saturation or unnecessary cost. A typical starting point for a new assay might be in the low to mid-range of the analyte's expected calibration curve, for instance, 25-50 ng/mL.

Troubleshooting Guides

This section addresses common issues

Technical Support Center: Analysis of 25-Desacetyl Rifampicin-d3

Welcome to the technical support center for the bioanalysis of 25-Desacetyl Rifampicin-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS/MS) when components of the sample matrix inhibit the ionization of the analyte of interest, in this case, this compound. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analytical method. Since this compound is a deuterated internal standard, ion suppression can affect its signal and, consequently, the accuracy of the quantification of the non-labeled analyte.

Q2: What are the common causes of ion suppression in bioanalytical methods?

A2: Ion suppression is primarily caused by co-eluting endogenous and exogenous components from the biological matrix. Common sources include:

-

Phospholipids: Abundant in plasma and serum, these are a major cause of ion suppression.

-

Salts and Buffers: Non-volatile salts from sample collection tubes or buffers can accumulate in the ion source and interfere with ionization.

-

Proteins: High concentrations of proteins in biological samples can cause ion suppression.

-

Other Drugs and Metabolites: Co-administered drugs or other metabolites present in the sample can compete for ionization.

Q3: How can I determine if ion suppression is affecting my this compound signal?

A3: A common method to assess ion suppression is the post-column infusion experiment. In

Technical Support Center: Rifampicin Metabolite Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rifampicin (B610482) and its metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the analysis of Rifampicin and its metabolites, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing significant carry-over of Rifampicin in my LC-MS/MS analysis?

A1: Carry-over, where the signal from a previous high-concentration sample appears in subsequent blank or low-concentration samples, is a common issue with Rifampicin analysis.

-

Potential Cause: Column memory effect is a primary contributor to Rifampicin carry-over. Certain types of columns, such as those with polar end-capping, can retain the analyte and release it slowly over subsequent injections.[1]

-

Troubleshooting Steps:

-

Column Selection: Switch to a different type of C18 column that is less prone to memory effects.[1]

-

Wash Solvents: Incorporate a strong wash solvent in your autosampler sequence. A mobile phase containing 1% formic acid has been shown to be effective in reducing carry-over.

-

Injection Volume: Reduce the injection volume for high-concentration samples.

-

Gradient Elution: Optimize your gradient elution to ensure all of the analyte is eluted from the column during each run.

-

Q2: My Rifampicin concentrations are unexpectedly low or inconsistent. What could be the cause?

A2: The stability of Rifampicin is a critical factor that can significantly impact analytical results. Degradation can occur during sample collection, processing, and storage.

-

Potential Causes:

-

pH-dependent degradation: Rifampicin is unstable in acidic and alkaline conditions. At low pH, it can degrade to 3-formylrifampicin (3-F-RIF), while alkaline conditions can lead to the formation of 25-desacetylrifampicin (25-D-RIF) and Rifampicin quinone (RIF-Q).[2][3]

-

Temperature-dependent degradation: Rifampicin degrades rapidly at ambient temperature.[4] Storage at -20°C can also lead to decomposition over time.[4]

-

Auto-oxidation: Rifampicin can undergo non-enzymatic auto-oxidation to form Rifampicin quinone (RIF-Q).[2]

-

-

Troubleshooting Steps:

-

Sample Handling: Process samples as quickly as possible after collection.[2]

-

pH Control: Maintain the pH of urine samples between 6 and 7 to ensure stability for up to 8 hours.[5]

-

Stabilizing Agents: For plasma samples, consider adding ascorbic acid to prevent degradation.[4]

-

Storage: Store samples appropriately. For short-term storage, refrigeration is preferable to room temperature. For long-term storage, freezing at -80°C is recommended, and the addition of a stabilizer should be considered.[4]

-

Q3: I am having difficulty with the simultaneous analysis of Rifampicin and its metabolites. What should I consider?

A3: The different physicochemical properties of Rifampicin and its metabolites can make simultaneous analysis challenging.

-

Potential Issues:

-

Chromatographic Separation: Achieving baseline separation of all analytes can be difficult.

-

Ionization Efficiency: The ionization efficiency in the mass spectrometer can vary between the parent drug and its metabolites.

-

-

Troubleshooting Steps:

-

Method Development: Develop and validate a robust LC-MS/MS method specifically for the simultaneous quantification of Rifampicin and its key metabolites like 25-desacetylrifampicin, Rifampicin quinone, and 3-formylrifampicin.[2]

-

Sample Preparation: Utilize a sample preparation technique that provides good recovery for all analytes of interest. Protein precipitation with methanol (B129727) is a commonly used and effective method.[2]

-

Internal Standards: Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in instrument response.

-

Q4: What are the best practices for sample preparation for Rifampicin metabolite analysis?

A4: Proper sample preparation is crucial for accurate and reproducible results.

-

Recommended Techniques:

-

Protein Precipitation: This is a simple and effective method for removing proteins from plasma or serum samples.[6] Acetonitrile or methanol are commonly used precipitation solvents.[7]

-

Solid-Phase Extraction (SPE): SPE can be used for cleaner extracts and to concentrate the analytes, which can be beneficial for achieving lower limits of quantification.[8][7]

-

-

Key Considerations:

-

Recovery: Evaluate the recovery of all analytes during method development to ensure the chosen method is efficient.

-

Matrix Effects: Assess and minimize matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.

-

Quantitative Data Summary

The following table summarizes key mass spectrometry data for Rifampicin and its major metabolites. Note that retention times are highly dependent on the specific chromatographic conditions used.